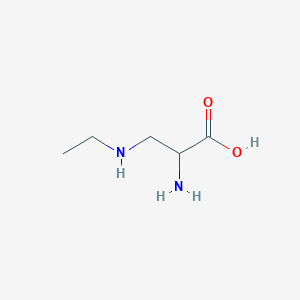
2-Amino-3-(ethylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(ethylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and an ethylamino group attached to the propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(ethylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of ethylamine with 2-bromo-3-aminopropanoic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-bromo-3-aminopropanoic acid and ethylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution.
Procedure: The mixture is heated to reflux, allowing the ethylamine to displace the bromine atom, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(ethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(ethylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Receptor Interaction: It can interact with receptors on cell surfaces, triggering or blocking signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(methylamino)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-3-(dimethylamino)propanoic acid: Contains two methyl groups attached to the amino group.
2-Amino-3-(propylamino)propanoic acid: Features a propyl group instead of an ethyl group.
Uniqueness
2-Amino-3-(ethylamino)propanoic acid is unique due to its specific ethylamino substitution, which can influence its reactivity and interaction with biological targets
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-amino-3-(ethylamino)propanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-2-7-3-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) |
Clave InChI |
JCUHVFRLLNYISH-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


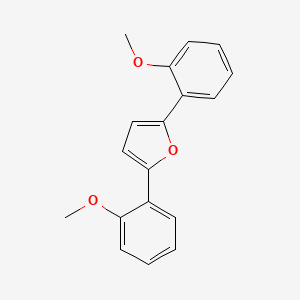



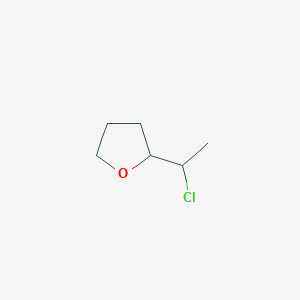
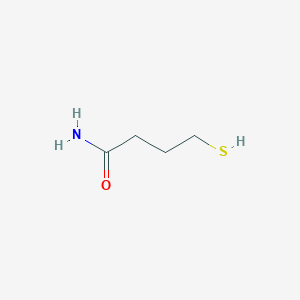
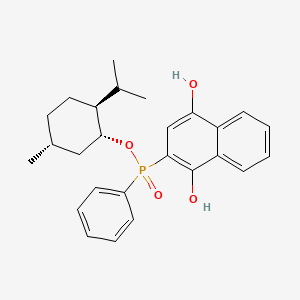
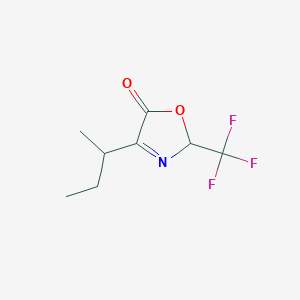
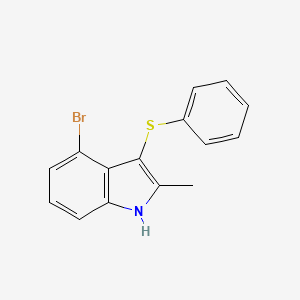
![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)
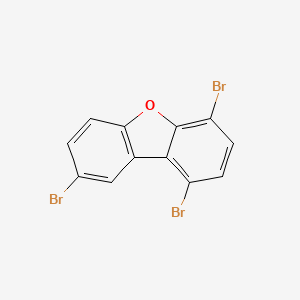

![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
